![molecular formula C11H15BrN2 B3185609 1-(3-Bromophenyl)piperidin-4-amine CAS No. 1179833-02-3](/img/structure/B3185609.png)
1-(3-Bromophenyl)piperidin-4-amine
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Description
“1-(3-Bromophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)piperidin-4-amine” consists of a piperidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C11H15BrN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 .Chemical Reactions Analysis
While the specific chemical reactions involving “1-(3-Bromophenyl)piperidin-4-amine” are not detailed in the retrieved papers, piperidine derivatives are known to participate in a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Bromophenyl)piperidin-4-amine” is 255.15 . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Bromophenyl)piperidin-4-amine”, is an important task of modern organic chemistry .
properties
CAS RN |
1179833-02-3 |
---|---|
Product Name |
1-(3-Bromophenyl)piperidin-4-amine |
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2 |
InChI Key |
OKHLYQNSSYEMLG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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